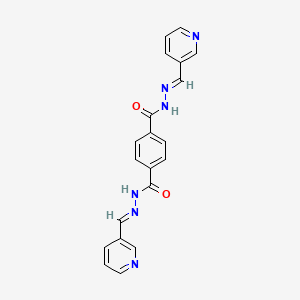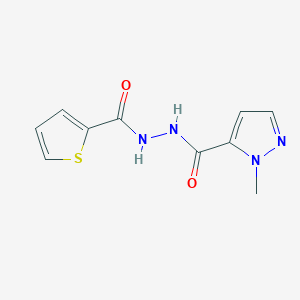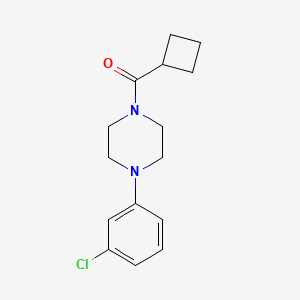![molecular formula C17H18N2O2 B5596163 N-[2-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B5596163.png)
N-[2-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including N-[2-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide, often involves specific reactions that tailor its functional groups for desired properties. For example, the preparation and properties of aromatic poly(amide-imide)s derived from related compounds suggest complex synthesis processes involving reactions like acylation and hydrogenation under optimized conditions for high yield (Behniafar & Haghighat, 2006). Synthesis methods can vary significantly, aiming to enhance certain molecular attributes through chemical modifications.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for understanding their function and reactivity. Studies using X-ray crystallography and molecular modeling have shed light on the conformations and intermolecular interactions of these compounds. For instance, molecular modeling and crystallographic studies of anticonvulsants reveal the importance of specific conformations and hydrogen bonding for activity, which could be analogously significant for N-[2-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide (Duke & Codding, 1992).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions, reflecting their reactivity and the influence of their functional groups. The chemistry of these compounds is often explored to understand their potential in synthesizing new materials or drugs. For example, reactions involving aromatic poly(amide-imide)s highlight the versatility and reactivity of related compounds, which could be extended to understand N-[2-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide (Behniafar & Haghighat, 2006).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure. These properties are crucial for their practical applications and handling. The study on aromatic poly(amide-imide)s, for instance, provides insights into the solubility, thermal stability, and film flexibility of compounds with similar backbones (Behniafar & Haghighat, 2006).
Scientific Research Applications
Organic Synthesis and Catalysis
A novel method for synthesizing 4-phenylquinazolinones via a palladium-catalyzed domino reaction involving N-benzylation, benzylic C-H amidation, and dehydrogenation in water highlights the utility of related compounds in complex organic transformations (Hikawa et al., 2012). This process underscores the role of such compounds in facilitating the smooth generation of palladium species, crucial for the activation of hydroxyl groups in organic synthesis.
Material Science
Research into novel aromatic polyimides revealed the synthesis of new diamines, including structures similar to N-[2-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide, which were polymerized with various anhydrides to produce polymers with significant thermal stability and solubility in organic solvents (Butt et al., 2005). These polymers exhibit degradation temperatures ranging from 240°C to 550°C, highlighting their potential in high-performance material applications.
Pharmacology and Drug Design
In the domain of pharmacology, cyclization-activated phenyl carbamate prodrugs derived from N-substituted 2-aminobenzamides, including structures analogous to N-[2-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide, were evaluated for protecting phenolic drugs against first-pass metabolism (Thomsen & Bundgaard, 1993). These compounds exhibit a base-catalyzed cyclization in neutral and alkaline solutions, releasing the parent phenolic drug, a mechanism that can be harnessed for drug delivery systems.
Antiviral Research
A study on N-phenylbenzamide derivatives demonstrated their potential as inhibitors against Enterovirus 71, with one compound exhibiting low micromolar activity against various strains, suggesting the potential of N-[2-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide related structures in antiviral drug development (Ji et al., 2013).
3D Printing Applications
The use of stereolithography (SLA) 3D printing to fabricate drug-loaded tablets with modified-release characteristics involved the use of monomers and photo-initiators, where compounds similar to N-[2-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide could potentially be incorporated into such systems for controlled drug delivery (Wang et al., 2016).
Mechanism of Action
properties
IUPAC Name |
N-(2-carbamoylphenyl)-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-10-8-11(2)15(12(3)9-10)17(21)19-14-7-5-4-6-13(14)16(18)20/h4-9H,1-3H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMXCTWZIJBSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5596085.png)
![3-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5596103.png)
![2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5596107.png)
![N'-[1-(4-fluorophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5596114.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5596120.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596123.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5596130.png)
![6-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5596140.png)
![3-(4-methyl-1-piperidinyl)-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5596146.png)



![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5596174.png)
